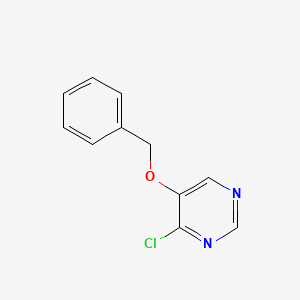

5-(Benzyloxy)-4-chloropyrimidine

概要

説明

The compound 5-(Benzyloxy)-4-chloropyrimidine is a chemical of interest in various fields of research, particularly in the synthesis of pharmaceuticals and other biologically active molecules. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related pyrimidine derivatives.

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as those related to 5-(Benzyloxy)-4-chloropyrimidine, involves several methodologies. For instance, an efficient synthesis of 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines was developed using intramolecular Friedel-Crafts cyclization, followed by nucleophilic substitution to introduce diversity in the target molecules . Another study reported the synthesis of 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives, which involved the replacement of 4(6)-benzyloxy groups with various substituents to evaluate their biological activity . Additionally, direct syntheses of 4,6-dichloropyrimidines with 5-benzyl or -phenyl substituents were achieved from benzyl- and phenyl-malonyl chlorides with organic thiocyanates .

Molecular Structure Analysis

X-ray diffraction techniques, NMR, FT-IR spectra, and DFT calculations have been employed to characterize the molecular structure of related compounds. For example, 5-benzoyl-4-phenyl-2-chloropyrimidine was characterized using these methods, and the molecular geometry was optimized using DFT to compare with experimental data . Similarly, the molecular structure of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione was studied, and the relative stabilities of its isomers were calculated using DFT .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives has been explored in various studies. For instance, the ability of 4(6)-(benzyloxy)pyrimidine derivatives to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT) and potentiate the cytotoxicity of chloroethylnitrosourea was investigated, indicating that these compounds could enhance ACNU cytotoxicity by inhibiting AGAT activity . Benzylation and nitrosation reactions of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one were also studied, leading to different polymorphs and derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives have been analyzed through various computational and experimental methods. Theoretical investigations on compounds such as 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole provided insights into their vibrational spectra, HOMO-LUMO, and NBO analysis, which are crucial for understanding their stability and reactivity . The non-linear optical properties and electron density distribution of 5-benzoyl-4-phenyl-2-methylthio-1H-pyrimidine were also studied, offering information about the molecule's size, shape, and charge density distribution .

科学的研究の応用

Synthesis of Chalcones Derivatives

- Scientific Field : Pharmaceutical and Medicinal Chemistry .

- Application Summary : 5-(Benzyloxy)-4-chloropyrimidine has been used in the synthesis of chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .

- Methods of Application : The compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

- Results : The synthesized compounds were screened for antimicrobial activity .

Synthesis of Indole-Containing Natural Products

- Scientific Field : Medicinal Chemistry.

- Application Summary : 5-(Benzyloxy)-4-chloropyrimidine has been employed in the synthesis of various naturally occurring indole alkaloids, such as yohimbine and vinblastine. These compounds possess diverse biological activities and are of significant interest in medicinal chemistry research.

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source.

- Results : The results or outcomes obtained were not detailed in the source.

Synthesis of Chromane Derivatives

- Scientific Field : Medicinal Chemistry .

- Application Summary : In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new, unexpected compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Synthesis of Transition Metal Complexes

- Scientific Field : Coordination Chemistry .

- Application Summary : 5-(Benzyloxy)-4-chloropyrimidine has been used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have potential applications in diverse fields such as optical materials, chemical sensors, polymer stabilizers, corrosion inhibitors, and biological probes .

- Methods of Application : The complexes were synthesized by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The synthesized compounds were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

- Results : The synthesized compounds were evaluated for their in vitro antioxidant activity and found that the synthesized metal(II) complexes are highly potent .

Synthesis of Benzyl Ethers and Esters

- Scientific Field : Organic Chemistry .

- Application Summary : 5-(Benzyloxy)-4-chloropyrimidine has been used in the synthesis of benzyl ethers and esters . This method provides a convenient way to prepare these compounds, which are widely used as protecting groups in organic synthesis .

- Methods of Application : The compounds were synthesized by in situ methylation of 2-benzyloxy-pyridine .

- Results : The results or outcomes obtained were not detailed in the source .

Synthesis of Coordination Polymers

- Scientific Field : Coordination Chemistry .

- Application Summary : 5-(Benzyloxy)-4-chloropyrimidine has been used in the synthesis of coordination polymers . These polymers have potential applications in diverse fields such as optical materials, chemical sensors, polymer stabilizers, corrosion inhibitors, and biological probes .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Synthesis of Aryl Ketones

- Scientific Field : Organic Chemistry .

- Application Summary : 5-(Benzyloxy)-4-chloropyrimidine has been used in the synthesis of aryl ketones . Aryl ketones are widely used as active ingredients of pharmaceuticals, pesticides, flavors and so on, they can also be applied as organic building blocks for forming carbon–carbon and carbon–hetero bond .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Synthesis of Transition Metal Complexes (Revisited)

- Scientific Field : Coordination Chemistry .

- Application Summary : 5-(Benzyloxy)-4-chloropyrimidine has been used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have potential applications in diverse fields such as optical materials, chemical sensors, polymer stabilizers, corrosion inhibitors, and biological probes .

- Methods of Application : The complexes were synthesized by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The synthesized compounds were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

- Results : The synthesized compounds were evaluated for their in vitro antioxidant activity and found that the synthesized metal(II) complexes are highly potent .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

将来の方向性

This could involve potential applications of the compound, areas for further research, and its role in the development of new technologies or treatments.

特性

IUPAC Name |

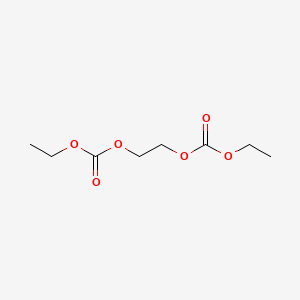

4-chloro-5-phenylmethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-11-10(6-13-8-14-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJCZULJHDCPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544870 | |

| Record name | 5-(Benzyloxy)-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-4-chloropyrimidine | |

CAS RN |

91063-23-9 | |

| Record name | 5-(Benzyloxy)-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1282408.png)